4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Description
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS: 1527471-35-7) is a boronate ester-containing morpholine derivative with a nitro substituent at the ortho position of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group . Its molecular formula is inferred as C₁₆H₂₂BN₂O₅, with a molecular weight of approximately 332.8 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O5/c1-15(2)16(3,4)24-17(23-15)12-5-6-13(14(11-12)19(20)21)18-7-9-22-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXDKPRGHKVVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borylation Reaction
The borylation reaction is facilitated by the use of bis(pinacolato)diboron (B$${}{2}$$Pin$${}{2}$$) as the boron source and a palladium catalyst. The reaction conditions often include:
- Catalyst : (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
- Base : Potassium acetate.
- Solvents : 1,4-Dioxane and dimethyl sulfoxide.
- Temperature : Typically conducted under an inert atmosphere at room temperature or slightly elevated temperatures.
- Starting Material : 5-Bromo-2-morpholinonitrobenzene
- Reagents : Bis(pinacolato)diboron, (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate.
- Product : this compound
Reaction Conditions and Yield
| Reaction Conditions | Yield |
|---|---|
| Catalyst: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride; Base: Potassium acetate; Solvents: 1,4-Dioxane and DMSO; Inert atmosphere. | 72% |
Detailed Reaction Protocol
Preparation of the Reaction Mixture :
- In a dry, inert atmosphere, combine 5-Bromo-2-morpholinonitrobenzene, bis(pinacolato)diboron, (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and potassium acetate in a suitable solvent mixture (e.g., 1,4-dioxane and DMSO).
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- Stir the mixture under an inert atmosphere at room temperature or slightly elevated temperatures for several hours.
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- After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
- Purify the product using column chromatography to obtain the desired compound.
Research Findings and Applications
The compound this compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its borylated structure allows for further functionalization through cross-coupling reactions, making it a valuable precursor for complex molecules.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound can be used as a building block for synthesizing complex molecules with potential biological activity. The nitro group can be reduced to an amine, which can then be further modified to introduce various functional groups, enhancing the compound's pharmacological properties.
Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group is suitable for Suzuki-Miyaura cross-coupling reactions, allowing the compound to be coupled with aryl halides or triflates to form complex biaryl systems. This is particularly useful in the synthesis of molecules with potential therapeutic applications.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides. For example:
| Reaction Partner | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 78% | |
| 2-Bromo-5-nitropyridine | Pd(OAc)₂, SPhos, CsF | THF | 65% |
Key findings:
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The electron-withdrawing nitro group meta to the boronic ester enhances coupling efficiency with electron-deficient aryl halides .
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Reactions in mixed solvent systems (e.g., HPMC/water) reduce hydrolysis of the boronic ester compared to DMF .
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the aromatic ring for substitution. Experimental optimization highlights:
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Base screening : Sodium tert-butoxide achieves >90% conversion in HPMC/water at 50°C (vs. 60% with KOH) .
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Solvent comparison :
Solvent Conversion Product:Hydrolysis Ratio HPMC/water 95% 9:1 DMF 77% 3:1 -
Selective substitution occurs at the para position to the morpholine group due to steric hindrance from the boronic ester .
Nitro Group Reduction
Catalytic hydrogenation converts the nitro group to an amine:
| Conditions | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol | 4 h | 92% | |
| Na₂S₂O₄, NH₄Cl | Water | 2 h | 85% |
The resulting amine undergoes further functionalization, including:
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Diazotization : Reaction with tert-butyl nitrite to form diazonium intermediates for Sandmeyer reactions .
Boronic Ester Transformations
The tetramethyl-1,3,2-dioxaborolane group participates in:
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Transmetalation : Copper-mediated [¹⁸F]fluorination for PET tracer synthesis (RCC = 74% in DMA) .
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Hydrolysis : Acidic conditions yield boronic acid derivatives (95% conversion in HCl/THF) .
Morpholine Ring Functionalization
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to facilitate the construction of complex molecular architectures makes it valuable in the development of new organic compounds. The presence of the tetramethyl-1,3,2-dioxaborolane moiety enhances its reactivity and selectivity in various reactions, including cross-coupling reactions that are pivotal in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Development
In the realm of drug discovery, 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine plays a crucial role. It is utilized to modify biological activity and improve the pharmacokinetic properties of lead compounds. For instance, its derivatives have been explored as potential inhibitors for various enzymes involved in disease pathways, showcasing significant therapeutic potential .
Case Study: Arginase Inhibitors
Recent studies have highlighted the compound's utility in synthesizing arginase inhibitors, which are being investigated for their role in cancer therapy. The modifications made using this compound have led to enhanced selectivity and potency against target enzymes .
Material Science
In material science, this compound is employed to develop advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability and chemical resistance. The unique boron-containing structure allows for improved thermal stability and mechanical properties in composite materials .
Fluorescent Probes
The capability of this compound to function as a fluorescent probe is particularly noteworthy. Researchers utilize it for biological imaging applications, enabling real-time visualization of cellular processes. This application is critical for studying dynamic biological systems and understanding disease mechanisms at the cellular level .
Environmental Monitoring
The compound is also applied in environmental monitoring for detecting pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful for assessing compliance with safety regulations. This application is vital for maintaining ecological health and ensuring public safety .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as an intermediate for constructing complex organic molecules |
| Pharmaceutical Development | Modifies biological activity; used in synthesizing enzyme inhibitors for cancer therapy |
| Material Science | Enhances properties of polymers and coatings; improves thermal stability |
| Fluorescent Probes | Enables real-time cellular imaging; aids in studying biological processes |
| Environmental Monitoring | Detects pollutants; assists in compliance with environmental safety regulations |
Mechanism of Action
The mechanism of action of 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares the target compound with key analogs, emphasizing substituent effects:
Key Observations :
- The nitro group in the target compound introduces significant electronic and steric differences compared to methoxy or unsubstituted analogs.
- Ortho substitution (as in the target) may reduce reaction rates in cross-couplings due to steric hindrance, while para-substituted analogs (e.g., 4b) exhibit faster kinetics .
Key Observations :
- Yields for analogs range from 62–70%, suggesting room for optimization in the target’s synthesis.
Reactivity in Cross-Coupling Reactions
The nitro group’s electron-withdrawing nature enhances the boronate’s electrophilicity, making the target compound highly reactive in Suzuki-Miyaura couplings. However, steric effects may offset this advantage:
Key Observations :
- Para-substituted analogs (e.g., 4b) exhibit faster coupling rates due to reduced steric hindrance.
- The target compound’s nitro group enables access to nitrobiaryls, which are valuable in pharmaceutical intermediates .
Biological Activity
The compound 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine is an organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.09 g/mol. The structure features a morpholine ring, a nitro group, and a boron-containing dioxaborolane moiety, which are crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the nitro group can facilitate redox reactions, while the boronic ester moiety is known to participate in various biochemical pathways, including enzyme inhibition and substrate recognition in glycoprotein interactions.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, analogs targeting the PfATP4 protein in malaria parasites have shown promising results in inhibiting parasitic growth in vitro and in vivo .
Research Findings
Several case studies have highlighted the effectiveness of this compound and its analogs in various biological assays:
- Antimalarial Efficacy : In a study focusing on dihydroquinazolinone derivatives, it was found that structural modifications significantly enhanced antiparasitic activity against Plasmodium species. The incorporation of polar functionalities improved aqueous solubility and metabolic stability while maintaining efficacy .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For example, compounds with similar structures have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that while some derivatives exhibit low toxicity towards human cell lines (HepG2), others show a balance between efficacy and safety profiles . This highlights the importance of structural optimization in drug development.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, a similar morpholine-boronate derivative was prepared using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a precursor, achieving a 27% yield via column chromatography (hexanes/EtOAc + 0.25% EtN) . To optimize yields:
- Use Pd catalysts (e.g., Pd(PPh)) with ligand systems tailored for sterically hindered substrates.
- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Monitor intermediates via H-NMR to identify bottlenecks (e.g., incomplete deprotection of boronate esters).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- H/C-NMR : Identify characteristic peaks for the morpholine ring (δ 2.5–3.5 ppm for N-CH) and the tetramethyl-dioxaborolane group (δ 1.3 ppm for methyl groups) .
- IR Spectroscopy : Confirm the nitro group (asymmetric stretching ~1520 cm) and boronate ester B-O bonds (~1350 cm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]) and isotopic pattern matching the molecular formula.
Q. What are the key physical properties (e.g., melting point, solubility) critical for handling this compound?
- Data : Morpholine-boronate analogs exhibit melting points between 86–135°C, depending on substituents . For solubility:
- Polar solvents : Dissolves in DMSO, DMF, and acetone.
- Non-polar solvents : Limited solubility in hexanes; use EtOAc/hexanes for crystallization.
- Experimental Design : Perform differential scanning calorimetry (DSC) for precise melting point determination and UV-Vis spectroscopy to assess solubility in varying solvent ratios.
Advanced Research Questions
Q. How does the nitro group at the 2-position influence the reactivity of the boronate ester in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing nitro group reduces electron density at the boronate site, potentially slowing transmetallation in Suzuki reactions. Comparative studies with non-nitrated analogs (e.g., 4-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]morpholine) show a 15–20% decrease in coupling efficiency .
- Mitigation Strategies :
- Use stronger bases (e.g., CsCO) to enhance boronate activation.
- Optimize temperature (80–100°C) to balance reactivity and decomposition risks.
Q. What analytical approaches resolve contradictions in reported stability data for nitro-substituted boronate esters?
- Case Study : Conflicting stability reports may arise from moisture sensitivity or photolytic degradation.
- HPLC-MS Stability Assay : Monitor degradation products under controlled humidity (e.g., 40% RH vs. anhydrous conditions).
- X-ray Crystallography : Compare crystal packing of stable vs. degraded batches to identify hydrolytic pathways .
Q. How can computational modeling predict the compound’s suitability as a kinase inhibitor scaffold?
- Methodology :
- Perform docking studies (e.g., AutoDock Vina) using the boronate ester as a phosphate mimic.
- Analyze binding affinity to ATP-binding pockets in kinases (e.g., EGFR, BRAF) and compare with known inhibitors.
- Validate predictions via enzymatic assays (IC determination) .
Key Challenges & Recommendations
- Synthetic Optimization : Low yields in boronate formation require iterative screening of Pd catalysts (e.g., XPhos Pd G3) and protecting groups for the nitro moiety.
- Stability Management : Store under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis.
- Safety Protocols : Follow guidelines for nitroaromatic compounds (e.g., PPE, fume hood use) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
